molecular formula C15H17NO5 B15058555 Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B15058555
M. Wt: 291.30 g/mol
InChI Key: HNJMZQOFKRCLHP-UHFFFAOYSA-N
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Description

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate (PubChem CID: 53264211) is a chemical compound with the molecular formula C15H17NO5 . It belongs to the quinolinone class of heterocyclic compounds, which are recognized as pivotal building blocks in medicinal and organic chemistry due to their presence in a wide range of pharmacologically active molecules . Quinolinones, structurally characterized by a benzene ring fused to a pyridone ring, are a significant class of nitrogen-containing heterocycles that have attracted sustained scientific interest for their diverse biological activities and utility in synthesis . This specific ester derivative serves as a versatile synthetic intermediate for researchers. The 4-oxoquinoline (4-quinolone) core is a privileged scaffold in drug discovery, and the presence of the ester functional group (-C(O)OCH2CH3) attached to the nitrogen atom makes this compound a key precursor for further chemical transformations . Its primary research value lies in its application in the synthesis of more complex molecules, particularly through reactions at the ester group, which can be hydrolyzed to acids or used in condensations to create novel compounds for biological evaluation. The 6,7-dimethoxy substitution pattern on the quinoline ring is a common feature in many biologically active alkaloids and synthetic pharmaceuticals, often influencing the molecule's electronic properties and its ability to interact with biological targets . Research into quinolinone derivatives has demonstrated a broad spectrum of potential biological applications, including serving as antibacterial, antifungal, anticancer, and anti-inflammatory agents . For instance, structurally similar 4-oxoquinoline-3-carboxylic acid derivatives are well-known for their potent antimicrobial activities, acting as inhibitors of bacterial DNA gyrase and topoisomerase IV . Furthermore, the quinolinone structure provides different electrophilic and nucleophilic centers, allowing access to an extensive scope of binary and fused heterocyclic scaffolds, such as pyrazoles, imidazoles, pyrimidines, and azepines, through various synthetic transformations . This compound is intended for research purposes only in laboratory settings. It is strictly for use by qualified professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C15H17NO5/c1-4-21-15(18)9-16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-8H,4,9H2,1-3H3

InChI Key

HNJMZQOFKRCLHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate exhibits biological activities, especially in antimicrobial and anticancer research. Quinoline core compounds have demonstrated activity against pathogens and cancer cell lines because of their ability to interact with biological targets like enzymes and receptors.

Related Compounds

Several related compounds share a similar quinoline structure but have different substituents that may influence their chemical reactivity and biological activity. These compounds include:

  • Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate: This compound has a bromine substitution and enhanced reactivity due to the halogen atom.
  • Ethyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)acetate: This compound has a methyl group instead of dimethoxy, leading to a potentially different biological activity profile.
  • Ethyl 2-(3-methylquinolin-2(1H)-one): This compound has different positioning of substituents on the quinoline, causing variation in pharmacological properties.
Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetateSimilar quinoline structure with bromine substitutionEnhanced reactivity due to halogen atom
Ethyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)acetateMethyl group instead of dimethoxyPotentially different biological activity profile
Ethyl 2-(3-methylquinolin-2(1H)-one)Different positioning of substituents on quinolineVariation in pharmacological properties

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in the quinolinone/isoquinoline family. Below is a comparative analysis based on substituent variations and functional groups:

Table 1: Structural Comparison of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate and Analogs
Compound Name Core Structure Substituents Functional Groups Molecular Formula Key Features
This compound Quinolinone 6,7-dimethoxy, ethyl acetate at N1 Ketone, methoxy, ester C₁₅H₁₇NO₅ High polarity due to methoxy and ester groups
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Dihydroisoquinoline 6,7-dimethoxy, methyl at N1, ethyl ester Carbamate, methoxy C₁₆H₂₁NO₄ Reduced aromaticity due to dihydro core
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Dihydroisoquinoline 6,7-dimethoxy, phenyl at N1, acetyl Ketone, methoxy C₁₉H₁₉NO₃ Increased steric bulk from phenyl group
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate (CAS 153947-56-9) Quinolinone 7-fluoro, ethyl acetate at N1 Ketone, fluoro, ester C₁₃H₁₂FNO₃ Enhanced electronegativity from fluorine

Key Observations :

  • Substituent Effects : Methoxy groups in the target compound enhance electron density and hydrogen-bonding capacity compared to electron-withdrawing groups like fluorine in the 7-fluoro analog .

Pharmacological and Biochemical Comparison

While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from related studies:

Table 2: Functional Comparison Based on Structural Analogues
Property/Activity This compound Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate Dihydroisoquinoline Carbamate (6d)
P-glycoprotein (P-gp) Inhibition Not reported Not reported Likely low (similar carbamates show weak P-gp inhibition )
Cytochrome P450 3A (CYP3A) Inhibition Not reported Not reported Possible moderate inhibition (carbamates often metabolized by CYP3A )
Solubility Moderate (ester and methoxy groups enhance polarity) Lower (fluoro group reduces polarity) Higher (carbamate group increases solubility)

Key Findings :

  • CYP3A vs.
  • Fluorine Substitution : The 7-fluoro analog’s electronegative substituent could improve metabolic stability but reduce solubility compared to methoxy groups .

Recommendations :

  • Handling : Use respiratory protection and avoid dust formation, as seen in structurally related esters .
  • First Aid : Immediate rinsing for eye/skin contact, consistent with ester compound protocols .

Biological Activity

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₅H₁₇N₁O₅, with a molecular weight of 291.3 g/mol. The compound features a quinoline moiety with dimethoxy substituents at the 6 and 7 positions, along with an ester functional group. The synthesis typically involves the reaction of a suitable quinoline derivative with ethyl chloroacetate through an acylation mechanism, where the nitrogen atom of the quinoline acts as a nucleophile.

Antimicrobial Properties

Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial activity against various pathogens. The presence of the quinoline core enhances interactions with biological targets such as enzymes and receptors, which may contribute to its efficacy against microbial strains.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study involving hybrid compounds that incorporate quinoline derivatives demonstrated substantial antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in animal models. The results indicated a complete reduction in tumor cell viability (100%) following treatment with related compounds .

The mechanism of action appears to involve apoptosis induction and antioxidant activity, as evidenced by histopathological examinations and biochemical assays measuring liver and kidney function post-treatment. Notably, these compounds did not exhibit harmful effects on vital organs, suggesting a favorable safety profile .

Study Overview

A significant study evaluated the antitumor activity of ethyl derivatives containing quinoline structures. Mice treated with these compounds showed:

  • Complete tumor cell viability reduction : Confirmed through in vivo experiments.
  • Enhanced antioxidant capacity : Measured via total antioxidant assays.
  • Histological integrity : Liver and kidney tissues showed no pathological changes post-treatment.

Molecular Docking Studies

Molecular docking simulations further elucidated the binding affinity of this compound to specific cancer-related receptors. These studies indicated promising interactions that could inform future drug design efforts targeting similar pathways in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetateSimilar quinoline structure with bromine substitutionEnhanced reactivity due to halogen atom
Ethyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)acetateMethyl group instead of dimethoxyPotentially different biological activity profile
Ethyl 2-(3-methylquinolin-2(1H)-one)Different positioning of substituents on quinolineVariation in pharmacological properties

This table highlights how variations in substituents can influence both chemical reactivity and biological activity.

Q & A

Q. What synthetic routes are recommended for Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a functionalized quinoline derivative (e.g., 6,7-dimethoxy-4-oxoquinoline) with ethyl oxalyl chloride or bromoacetate under basic conditions. For example:

  • Step 1: Activate the quinoline core at the 1-position using a base (e.g., NaH or K₂CO₃).
  • Step 2: Introduce the acetate group via alkylation with ethyl bromoacetate or ethyl oxalyl chloride .
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

Reaction Condition Yield Reference
Ethyl oxalyl chloride, K₂CO₃, DMF65-75%
Ethyl bromoacetate, NaH, THF55-60%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from dimethoxy and quinoline protons .
  • X-ray Crystallography: Use SHELXL for structure refinement. Key parameters:
    • Space group determination (e.g., monoclinic P2₁/c).
    • Hydrogen bonding analysis (e.g., C–H···O interactions in the crystal lattice) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Example Crystallographic Data:

Parameter Value Reference
Crystallization SolventEthanol
R-factor< 0.05

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • GHS Classification: Acute toxicity (Category 4), skin/eye irritation (Category 2) .
    • PPE: Nitrile gloves, lab coat, safety goggles, and N95 respirator during powder handling .
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes.
    • Inhalation: Move to fresh air; administer oxygen if needed .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthesized batches be resolved?

Methodological Answer:

  • Root Cause Analysis:
    • Check for residual solvents (e.g., DMF) or stereochemical impurities (e.g., rotamers).
    • Use deuterated solvents (DMSO-d6 vs. CDCl₃) to assess solvent-induced shifts .
  • Resolution:
    • Perform 2D NMR (NOESY) to confirm spatial proximity of protons.
    • Cross-validate with X-ray data to resolve tautomeric ambiguities .

Q. How can computational methods predict the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Docking:
    • Dock the compound into target proteins (e.g., kinases) using AutoDock Vina.
    • Validate binding modes with in vitro assays (e.g., IC₅₀ determination) .

Q. How should contradictory biological activity data be addressed in structure-activity studies?

Methodological Answer:

  • Experimental Design:
    • Standardize assay conditions (e.g., cell line, incubation time).
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Data Validation:
    • Replicate experiments with independent batches.
    • Use orthogonal assays (e.g., fluorescence vs. luminescence readouts) .

Data Contradiction Analysis

Case Study: Conflicting LogP values from computational vs. experimental methods.

  • Resolution:
    • Experimental: Measure LogP via shake-flask method (octanol/water).
    • Computational: Adjust parameters in software (e.g., ChemAxon) to align with experimental data .

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